Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-
Description
Significance of para-Substituted Aminobenzaldehydes in Molecular Design
Para-substituted aminobenzaldehydes are crucial building blocks in organic synthesis. The amino group at the para position significantly influences the electronic properties of the benzaldehyde (B42025) moiety. As powerful electron-donating groups, amino substituents increase the electron density of the aromatic ring, which can activate it towards certain reactions and influence the reactivity of the aldehyde group. This electronic communication between the amino and aldehyde groups is fundamental to the design of molecules with specific optical and electronic properties. For instance, these compounds are often used as precursors for the synthesis of dyes, pigments, and functional materials. The aldehyde group provides a reactive handle for further chemical transformations, such as condensation reactions to form Schiff bases or Knoevenagel condensations to extend the conjugated system.
Strategic Role of Bulky Alkylamino Substituents in Aromatic Systems
The incorporation of bulky alkyl groups, such as the 2-ethylhexyl chains in the titular compound, on the amino nitrogen serves several strategic purposes in molecular design. wikipedia.org These bulky substituents can sterically hinder intermolecular interactions, which can prevent aggregation and improve the solubility of the molecule in organic solvents. researchgate.net This is a critical consideration in the formulation of materials for applications such as organic light-emitting diodes (OLEDs) and solar cells, where uniform thin films are required.
From a conformational standpoint, bulky groups can influence the planarity of the molecule. The steric strain between the alkyl groups and the aromatic ring can cause the dialkylamino group to twist out of the plane of the benzene (B151609) ring. researchgate.netmdpi.com This twisting can, in turn, affect the degree of electronic conjugation between the nitrogen lone pair and the aromatic pi-system, thereby modulating the compound's photophysical properties. nih.gov
Historical Context of Related Chromophoric and Electrophoric Scaffolds
The study of colored organic compounds, or chromophores, has a rich history dating back to the 19th century with the discovery of synthetic dyes. britannica.comwikipedia.org Early theories correlated color with the presence of specific unsaturated groups. The development of electronic theory in the 20th century provided a more sophisticated understanding, linking color to the absorption of light through electronic transitions. britannica.com
Para-substituted aminobenzaldehydes are part of a broader class of donor-acceptor chromophores. Historically, simpler analogs like 4-(dimethylamino)benzaldehyde (B131446) have been extensively studied to understand the principles of solvatochromism, where the color of a compound changes with the polarity of the solvent. The aldehyde group acts as an electrophoric component, a group that can accept electron density, while the amino group is the electron-donating component. The study of such systems has been instrumental in the development of probes for biological systems and sensors for environmental monitoring. The evolution of electrophoretic techniques, which separate charged molecules, also has a long history, with early work in the mid-20th century laying the groundwork for modern analytical methods. ucdavis.edu
Current Research Frontiers in Aminobenzaldehyde Derivatives
Contemporary research on aminobenzaldehyde derivatives is highly interdisciplinary, spanning materials science, medicinal chemistry, and catalysis. mdpi.comrsc.orgelsevierpure.com In materials science, there is a strong focus on developing novel aminobenzaldehyde-based compounds for applications in optoelectronics. This includes the design of more efficient and stable chromophores for non-linear optics, two-photon absorption, and as components of emissive layers in OLEDs.
In medicinal chemistry, the benzaldehyde scaffold is present in numerous biologically active compounds. Researchers are exploring new aminobenzaldehyde derivatives for their potential as anticancer, antimicrobial, and anti-inflammatory agents. cymitquimica.commtu.edu The ability to tune the electronic and steric properties of these molecules by modifying the amino substituents allows for the optimization of their pharmacological profiles.
Furthermore, recent advancements in synthetic methodologies, including green chemistry approaches, are enabling more efficient and environmentally friendly ways to produce these valuable compounds. mdpi.comrsc.org
Scope and Objective of Advanced Investigations into Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-
Advanced investigations into Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- would aim to fully characterize its physicochemical properties and explore its potential applications. A primary objective would be to understand how the bulky and flexible 2-ethylhexyl groups influence its solubility, thermal stability, and photophysical behavior compared to smaller N-alkyl substituted analogs.
Key research questions would include:
What are the precise absorption and emission characteristics of this compound in various solvents?
How does the steric hindrance from the 2-ethylhexyl groups affect its reactivity in common aldehyde reactions?
Can this compound serve as a useful precursor for novel polymers or functional materials with enhanced solubility and processability?
What are its electrochemical properties, and could it be a candidate for applications in organic electronics?
By addressing these questions, a comprehensive understanding of this specific molecule can be achieved, potentially unlocking new applications in advanced materials and organic synthesis.
Data Tables
Table 1: Physicochemical Properties of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- and Related Compounds
| Property | Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- | 4-(Dimethylamino)benzaldehyde | 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde nih.gov |
| CAS Number | 88176-63-0 | 100-10-7 | 41313-77-3 |
| Molecular Formula | C23H39NO | C9H11NO | C15H19NO5 |
| Molecular Weight | 345.57 g/mol | 149.19 g/mol | 293.32 g/mol |
| Appearance | Data not widely available | Yellow crystalline solid | White to off-white solid |
| Melting Point | Data not widely available | 73-75 °C | 60-63 °C |
| Boiling Point | Data not widely available | 176-177 °C (17 mmHg) | 193-195 °C (0.08 mmHg) |
Note: Data for Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- is limited in publicly accessible literature. Data for related compounds is provided for comparative purposes.
Table 2: Spectroscopic Data of Related Aminobenzaldehydes
| Compound | Key Spectroscopic Features |
| 4-(Dimethylamino)benzaldehyde | IR (cm⁻¹): ~1665 (C=O stretch), ~2820, ~2720 (C-H stretch of aldehyde) ¹H NMR (CDCl₃, δ): ~9.7 (s, 1H, CHO), ~7.7 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~3.1 (s, 6H, N(CH₃)₂) |
| 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde nih.gov | ¹H NMR (CDCl₃, δ): ~9.7 (s, 1H, CHO), ~7.7 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~4.2 (t, 4H, NCH₂), ~3.7 (t, 4H, OCH₂), ~2.0 (s, 6H, COCH₃) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[bis(2-ethylhexyl)amino]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO/c1-5-9-11-20(7-3)17-24(18-21(8-4)12-10-6-2)23-15-13-22(19-25)14-16-23/h13-16,19-21H,5-12,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQJIBPFSJMYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00838986 | |
| Record name | 4-[Bis(2-ethylhexyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00838986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821789-50-8 | |
| Record name | 4-[Bis(2-ethylhexyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00838986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Investigations
Chemo- and Regioselective Synthesis of Benzaldehyde (B42025), 4-[bis(2-ethylhexyl)amino]-
The primary challenge in synthesizing this compound lies in the efficient formation of the tertiary amine at the para-position of the benzaldehyde ring. This can be achieved by forming the carbon-nitrogen bond first, followed by formylation, or by aminating a pre-functionalized benzaldehyde.
Transition-metal-catalyzed cross-coupling reactions are the cornerstone for constructing aryl-amine bonds. nih.govtcichemicals.com Two of the most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds between aryl halides (or triflates) and amines. wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule, this would involve coupling bis(2-ethylhexyl)amine (B85733) with a 4-halobenzaldehyde, such as 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde. The reaction typically employs a palladium precatalyst and a specialized phosphine (B1218219) ligand. nih.gov The choice of ligand is critical, especially given the steric bulk of the bis(2-ethylhexyl)amine. Sterically hindered ligands are often required to facilitate the reaction efficiently. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. libretexts.org
Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction, and its modern variations, also provide a route to aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, the development of ligand-assisted copper catalysts allows the reaction to proceed under milder conditions. The Goldberg reaction, a variation of the Ullmann condensation, is specifically for C-N bond formation and can be an alternative to palladium-catalyzed methods. wikipedia.org The mechanism involves the formation of a copper(I)-amide species which then reacts with the aryl halide. wikipedia.org
Table 1: Comparison of Catalytic C-N Bond Formation Methods
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation/Goldberg Reaction |
|---|---|---|
| Catalyst | Palladium with phosphine ligands wikipedia.orgorganic-chemistry.org | Copper (often with ligands like diamines) wikipedia.orgorganic-chemistry.org |
| Substrates | Aryl halides (Cl, Br, I), triflates wikipedia.org | Aryl halides (I, Br are more reactive) wikipedia.org |
| Conditions | Generally milder than traditional Ullmann wikipedia.org | Traditionally harsh, modern methods are milder wikipedia.org |
| Scope | Very broad for various amines and aryl partners wikipedia.org | Good alternative, especially for certain substrates wikipedia.org |
| Key Challenge | Ligand selection for hindered amines wikipedia.orgnih.gov | Catalyst and ligand optimization wikipedia.org |
Beyond direct C-N coupling to a pre-formed benzaldehyde, alternative strategies involve forming the aniline (B41778) derivative first, followed by introduction of the aldehyde group, or using different amination techniques.
Vilsmeier-Haack Reaction: This is a powerful and widely used method for the formylation of electron-rich aromatic compounds. jk-sci.comijpcbs.comwikipedia.orgorganic-chemistry.org In this strategy, N,N-bis(2-ethylhexyl)aniline would be the substrate. The reaction uses a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org The electron-donating character of the bulky dialkylamino group activates the aromatic ring, directing the electrophilic formylation to the para-position. jk-sci.com The resulting iminium ion is subsequently hydrolyzed during workup to yield the final aldehyde. wikipedia.org This method is often preferred for its reliability and efficiency in formylating activated rings. ijpcbs.com
Reductive Amination: This two-step process involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced to an amine. organic-chemistry.orgresearchgate.net For this specific synthesis, it would involve the reaction of 4-aminobenzaldehyde (B1209532) with 2-ethylhexanal. However, controlling the reaction to achieve double alkylation with the bulky 2-ethylhexyl group can be challenging and may lead to mixtures of mono- and di-alkylated products. A stepwise procedure could offer better control. organic-chemistry.org
Key parameters for optimization include:
Catalyst and Ligand Loading: In catalytic reactions, minimizing the amount of catalyst without sacrificing yield is economically and environmentally important. libretexts.org
Solvent: The choice of solvent can significantly impact reaction rates and yields. acsgcipr.org
Temperature and Reaction Time: Balancing reaction completion with the prevention of side reactions or product decomposition is critical. trine.edu
Base: In cross-coupling reactions, the choice and amount of base are crucial for the catalytic cycle. nih.gov
Table 2: Parameters for Optimization in a Two-Step Synthesis
| Parameter | Step 1: C-N Coupling (e.g., Buchwald-Hartwig) | Step 2: Formylation (e.g., Vilsmeier-Haack) |
|---|---|---|
| Reactants | 4-halobenzaldehyde, bis(2-ethylhexyl)amine | N,N-bis(2-ethylhexyl)aniline, DMF, POCl₃ |
| Catalyst/Reagent | Pd-precatalyst, phosphine ligand | Vilsmeier reagent (stoichiometric) |
| Solvent | Toluene, Dioxane, THF libretexts.org | Halogenated hydrocarbons, DMF jk-sci.com |
| Temperature | 80-120 °C | 0-80 °C jk-sci.com |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ nih.gov | Not applicable (reagent is the electrophile) |
| Key Metric | Yield of N,N-bis(2-ethylhexyl)aniline derivative | Yield of final aldehyde product |
Green Chemistry Principles in Synthesis of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-
Modern chemical synthesis increasingly incorporates green chemistry principles to reduce environmental impact. This involves using safer solvents, reducing energy consumption, and minimizing waste.
Performing reactions without a solvent or in a reduced amount of solvent offers significant environmental benefits. Several of the key transformations required for this synthesis can be adapted to solvent-free conditions.
Solvent-Free Amination: Reductive aminations can often be performed under solvent-free conditions, for example, by using sodium borohydride (B1222165) activated by a solid acid. researchgate.net
Solvent-Free Formylation: N-formylation of amines has been achieved using formic acid in polyethylene (B3416737) glycol (PEG), which can act as a recyclable reaction medium, or under entirely solvent-free conditions. researchgate.netnih.gov
Solvent-Free Condensations: Condensation reactions, such as the formation of imines or enamines, are often amenable to solvent-free conditions, sometimes catalyzed by solid acids like sulfated zirconia. researchgate.net Such methods are simple, efficient, and reduce the generation of volatile organic compound (VOC) waste. researchgate.net
Mechanochemistry, which uses mechanical energy (e.g., from ball-milling) to induce chemical reactions, is a powerful green chemistry tool. beilstein-journals.org These techniques often proceed in the absence of bulk solvent, at room temperature, and can lead to quantitative yields. rsc.org
Ball-Milling: This technique has been successfully applied to a wide range of organic reactions, including condensations, C-N bond formation, and oxidations. beilstein-journals.orgnih.govmdpi.com For the synthesis of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-, ball-milling could be employed for:
Knoevenagel-type condensations: The reaction of aldehydes with active methylene (B1212753) compounds proceeds efficiently under ball-milling conditions. rsc.org
Semicarbazone formation: The protection of aldehydes as semicarbazones can be achieved quantitatively by ball-milling without a solvent. iust.ac.ir
Catalytic Reactions: Heterogeneous catalysts can be effectively utilized in ball-milling, as the process enhances mixing and can increase catalyst surface area and activity. acs.org
The advantages of mechanochemical synthesis include shorter reaction times, reduced energy consumption compared to heating, and significantly less solvent waste, making it an attractive and sustainable alternative to traditional solution-phase synthesis. mdpi.comacs.org
Exploration of Sustainable Catalytic Systems
The traditional synthesis of 4-dialkylaminobenzaldehydes often involves the Vilsmeier-Haack reaction, which typically utilizes phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). numberanalytics.comorganic-chemistry.orgwikipedia.orgchem-station.com While effective, this method generates significant phosphorus-containing waste, prompting research into more sustainable alternatives.
Recent advancements in green chemistry have explored several eco-friendly approaches for N-formylation and the synthesis of aromatic aldehydes, which are applicable to the production of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-. These methods focus on minimizing hazardous reagents and solvents, and employing reusable catalysts.
One promising approach involves the use of deep eutectic solvents (DESs) . For instance, a system composed of choline (B1196258) chloride and zinc chloride ([ChCl][ZnCl₂]₂) can act as both a catalyst and a solvent for the N-formylation of anilines, offering a recyclable and efficient medium. researchgate.net Another green strategy is the utilization of formic acid as a formylating agent under solvent- and catalyst-free conditions, often promoted by ultrasound, which can lead to shorter reaction times and higher purity of products. academie-sciences.frscholarsresearchlibrary.com
The development of heterogeneous catalysts is another cornerstone of sustainable synthesis. For the broader class of formylation reactions, various solid-supported catalysts are being investigated to facilitate easier separation and recycling. researchgate.net For instance, a magnetic core-shell nanocatalyst (Fe₃O₄@SiO₂@CS@POCl₂-x) has been shown to be effective in generating the Vilsmeier-Haack complex in situ under mild conditions, allowing for simple magnetic separation of the catalyst. nih.gov Furthermore, iridium complexes immobilized on solid supports have been used as photoredox catalysts for Vilsmeier-Haack type reactions under visible light, presenting a novel green approach. researchgate.net
The use of carbon dioxide (CO₂) as a C1 source for N-formylation, in conjunction with a hydrosilane and a zinc-based catalyst, represents a highly sustainable pathway, converting a greenhouse gas into a valuable chemical feedstock. rsc.org
The table below summarizes some sustainable catalytic systems applicable to the formylation of N,N-dialkylanilines.
| Catalytic System | Formylating Agent | Solvent/Conditions | Key Advantages |
| [ChCl][ZnCl₂]₂ | Formamide | Deep Eutectic Solvent (DES) | Reusable, dual catalyst/solvent system researchgate.net |
| Ultrasound | Formic Acid | Solvent- and catalyst-free | Mild conditions, short reaction time academie-sciences.fr |
| Fe₃O₄@SiO₂@CS@POCl₂-x | DMF | - | Magnetic separation, reusable nih.gov |
| Immobilized Iridium Complex | CBr₄/DMF | Visible light | Photoredox catalysis, green energy source researchgate.net |
| Zn(OAc)₂/1,10-phenanthroline | CO₂/Hydrosilane | - | Utilization of CO₂, high turnover number rsc.org |
Advanced Spectroscopic and Electronic Characterization
High-Resolution Spectroscopic Analysis
High-resolution spectroscopic methods are essential for a detailed understanding of the compound's structural and dynamic properties, moving beyond simple identification to a nuanced analysis of its molecular behavior.
While standard ¹H and ¹³C NMR spectroscopy confirm the basic molecular framework of Benzaldehyde (B42025), 4-[bis(2-ethylhexyl)amino]-, advanced NMR techniques would offer deeper insights. Due to the molecule's asymmetry and the presence of chiral centers in the 2-ethylhexyl groups, the proton and carbon signals of these chains are expected to be complex and diastereotopic.
Advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be crucial for unambiguously assigning the complex spin systems of the ethylhexyl groups. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy could elucidate the spatial proximity of protons, providing critical information about the preferred conformation of the bulky amino group relative to the benzaldehyde ring. The dynamic behavior and rotational freedom of the C-N bond connecting the amino group to the aromatic ring could also be investigated using variable temperature NMR studies, which might reveal information about the energy barrier to rotation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- Note: These are predicted values based on structure-activity relationships. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde CHO | 9.7 - 9.9 | 190 - 192 |
| Aromatic C-H (ortho to CHO) | 7.6 - 7.8 | 131 - 133 |
| Aromatic C-H (ortho to N) | 6.6 - 6.8 | 110 - 112 |
| Aromatic C (ipso to CHO) | - | 125 - 127 |
| Aromatic C (ipso to N) | - | 152 - 154 |
| N-CH₂ | 3.2 - 3.4 | 50 - 55 |
| CH (ethylhexyl) | 1.5 - 1.7 | 38 - 42 |
| CH₂ (ethylhexyl) | 1.2 - 1.5 | 23-31 (multiple signals) |
The FTIR spectrum of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- is dominated by characteristic vibrational modes associated with its functional groups. The analysis of these modes provides a vibrational fingerprint of the molecule.
The most prominent band is the C=O stretching vibration of the aldehyde group, which is expected in the region of 1685-1666 cm⁻¹. This frequency is lower than that of saturated aliphatic aldehydes due to the conjugation of the carbonyl group with the phenyl ring. The electron-donating effect of the para-amino group further contributes to this shift by increasing the single-bond character of the C=O bond.
The spectrum also displays C-H stretching vibrations. The aromatic C-H stretches appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretches from the numerous C-H bonds in the two ethylhexyl groups give rise to strong absorptions in the 2960-2850 cm⁻¹ region. The aldehyde C-H stretch is characterized by one or two weaker bands in the 2830-2695 cm⁻¹ region. Aromatic C=C stretching vibrations within the benzene (B151609) ring are observed in the 1600-1450 cm⁻¹ region.
Table 2: Key FTIR Vibrational Mode Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2957, ~2927, ~2859 | C-H Asymmetric and Symmetric Stretching | Aliphatic (Ethylhexyl) |
| ~1670 | C=O Stretching | Aromatic Aldehyde |
| ~1595, ~1510 | C=C Stretching | Aromatic Ring |
| ~1378 | C-H Bending | Aliphatic (Methyl) |
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-, the most intense Raman bands are expected to be associated with the aromatic ring. The symmetric ring breathing mode, typically observed around 1600 cm⁻¹, is expected to be very strong. Other significant signals include the C=O stretch, though generally weaker in Raman than in IR, and various C-H bending modes.
For the related molecule 4-(dimethylamino)benzaldehyde (B131446), studies have shown that surface-enhanced Raman spectroscopy (SERS) can be used to probe the molecule's orientation and chemical transformations on metal surfaces researchgate.net. Similar studies on the title compound could provide insights into its interactions with surfaces, which is relevant for applications in materials science.
High-resolution mass spectrometry (HRMS) would confirm the elemental composition of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- by providing a highly accurate mass measurement of its molecular ion. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) reveals the molecule's connectivity and stability of its substructures.
The fragmentation is expected to be initiated by several key pathways. A primary fragmentation route would involve the cleavage of the bulky bis(2-ethylhexyl)amino substituent. This can occur through:
α-cleavage: Fission of the C-C bond adjacent to the nitrogen atom, leading to the loss of a heptyl radical (C₇H₁₅) and formation of a stable iminium ion.
Loss of an ethylhexyl group: Cleavage of the N-CH₂ bond can lead to the loss of a C₈H₁₇ radical.
McLafferty-type rearrangements: If sterically feasible, hydrogen rearrangement from the alkyl chains followed by elimination of an alkene (e.g., octene) could occur.
The benzaldehyde core also contributes to the fragmentation pattern. Loss of the formyl radical (•CHO) or a molecule of carbon monoxide (CO) from the molecular ion or subsequent fragment ions are characteristic fragmentation pathways for benzaldehydes.
Table 3: Plausible Mass Spectrometry Fragmentation Based on a molecular weight of 345.55 g/mol for C₂₃H₃₉NO
| m/z Value (Proposed) | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 345 | [M]⁺ | Molecular Ion |
| 232 | [M - C₈H₁₇]⁺ | Loss of one ethylhexyl radical |
| 148 | [M - 2(C₈H₁₇)]⁺ | Loss of both ethylhexyl radicals |
| 120 | [C₈H₁₄N]⁺ | Iminium ion from α-cleavage |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
Electronic Absorption and Emission Spectroscopy
The electronic properties of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- are largely defined by the interaction between the electron-donating amino group and the electron-withdrawing aldehyde group through the π-conjugated phenyl ring.
The UV-Vis absorption spectrum of this compound is expected to show distinct absorption bands corresponding to different electronic transitions.
π–π* Transitions: These transitions, involving the promotion of electrons from π bonding to π* antibonding orbitals, are characteristic of the aromatic system. They typically appear as intense bands at shorter wavelengths.
n–π* Transitions: This involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is typically weaker than π–π* transitions and appears at longer wavelengths.
Intramolecular Charge Transfer (ICT): The most significant feature in the spectrum of 4-dialkylaminobenzaldehydes is a strong absorption band at a relatively long wavelength. This band arises from an ICT transition, where electronic charge density is transferred from the electron-donating amino group (donor) to the electron-withdrawing aldehyde group (acceptor) upon photoexcitation. This transition is responsible for the characteristic color and solvatochromic properties of these compounds.
The position of the ICT band is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism nih.govijcce.ac.irresearchgate.net. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) of the absorption maximum. The bulky 2-ethylhexyl groups may also influence the electronic properties by inducing a twist in the C-N bond, which can affect the efficiency of the charge transfer.
Table 4: Expected UV-Visible Absorption Data and Electronic Transitions
| Wavelength Range (nm) | Transition Type | Description |
|---|---|---|
| 240-280 | π–π* | Associated with the benzaldehyde aromatic system. |
| 320-350 | n–π* | Weak transition involving the carbonyl group. |
Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization
Phosphorescence, which involves a transition from a triplet excited state to the singlet ground state, is also a potential, though likely weaker, emission pathway. The presence of the carbonyl group could facilitate intersystem crossing to the triplet state.
Table 1: Expected Spectroscopic Properties of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Fluorescence | Present | Based on analogous 4-dialkylaminobenzaldehyde compounds. |
| Phosphorescence | Potentially weak | The carbonyl group may enable intersystem crossing. |
Investigation of Solvatochromic and Thermochromic Effects
The donor-acceptor nature of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- strongly suggests that it will exhibit solvatochromism, a change in the color of a solution with a change in solvent polarity. This is due to the difference in the dipole moment between the ground and excited states. More polar solvents are expected to stabilize the charge-separated excited state to a greater extent, leading to a red-shift (bathochromic shift) in the absorption and emission spectra. Similar behavior is observed in other donor-acceptor substituted benzaldehyde derivatives.
Thermochromism, a change in color with temperature, may also be observed. This could be due to changes in the aggregation state of the molecule or alterations in the solvent-solute interactions at different temperatures.
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopic techniques are crucial for understanding the dynamics of the excited states of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-. These methods can probe processes such as internal conversion, intersystem crossing, and fluorescence decay on timescales ranging from femtoseconds to microseconds.
Based on studies of similar molecules, the excited state dynamics would likely involve an initial excitation to a locally excited state, followed by rapid relaxation to a charge-transfer state. The lifetime of this charge-transfer state would be influenced by the solvent environment and the flexibility of the bis(2-ethylhexyl)amino group.
Electrochemical Properties and Redox Behavior
The electrochemical properties of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- are centered around the redox activity of the amino and aldehyde functionalities.
Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials
Cyclic voltammetry is a key technique for determining the oxidation and reduction potentials of a molecule. For Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-, an oxidation wave corresponding to the removal of an electron from the nitrogen atom of the amino group is expected. The potential at which this occurs will be influenced by the electron-donating strength of the alkyl groups and the electron-withdrawing nature of the benzaldehyde.
A reduction wave corresponding to the addition of an electron to the carbonyl group of the benzaldehyde moiety is also anticipated. The potential for this reduction will be affected by the electron-donating amino group.
Table 2: Predicted Electrochemical Behavior of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- in Cyclic Voltammetry
| Process | Expected Potential Range | Influencing Factors |
|---|---|---|
| Oxidation | Moderately low positive potential | Electron-donating amino group. |
| Reduction | Negative potential | Electron-withdrawing aldehyde group. |
Influence of Substituent Effects on Redox Potentials
The bis(2-ethylhexyl)amino group, being a strong electron-donating group, will lower the oxidation potential of the molecule compared to unsubstituted benzaldehyde. Conversely, the electron-withdrawing nature of the formyl group (-CHO) will make the oxidation of the amino group more difficult than in a corresponding aniline (B41778) derivative lacking the aldehyde.
For the reduction process, the amino group will make the reduction of the aldehyde more difficult (shifting the potential to more negative values) compared to unsubstituted benzaldehyde.
Electron Transfer Mechanisms
The electron transfer processes for both oxidation and reduction are expected to be complex. The initial oxidation would likely form a radical cation centered on the nitrogen atom. This species could undergo further reactions depending on the solvent and electrolyte used.
The reduction of the aldehyde group would form a radical anion, which could also be reactive. The bulky 2-ethylhexyl groups may play a role in stabilizing these radical ion intermediates by sterically hindering subsequent reactions.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometry of molecules like 4-dialkylaminobenzaldehydes. These calculations offer a theoretical lens to understand their stability, reactivity, and spectroscopic characteristics.
The theoretical geometry optimization of 4-dialkylaminobenzaldehydes is typically performed using DFT methods, such as the B3LYP functional combined with a 6-311G(d,p) basis set. The objective of these calculations is to identify the molecule's lowest energy conformation, which corresponds to its most stable three-dimensional structure. For a related compound, 4-(diethylamino)benzaldehyde, studies have shown that the optimized geometry results in the aldehyde and diethylamino groups being nearly coplanar with the benzene (B151609) ring. This planarity is a key factor as it facilitates the delocalization of electrons across the molecule, which is fundamental to its chemical and physical properties.
In the solid state, intermolecular interactions can influence the molecular conformation. For instance, in crystalline 4-(dimethylamino)benzaldehyde (B131446), there are specific intermolecular contacts that define the crystal packing. researchgate.net The analysis of these structures provides insight into the forces governing the solid-state architecture of these materials.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. The HOMO energy is related to the molecule's capacity to donate electrons, while the LUMO energy pertains to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, serves as an indicator of the molecule's kinetic stability and reactivity. rsc.org
For dialkylaminobenzaldehydes, the HOMO is generally expected to be localized on the nitrogen atom of the amino group due to the presence of its lone pair of electrons, while the LUMO is often centered on the benzaldehyde (B42025) moiety. rsc.org This separation of electron density is characteristic of "push-pull" systems. The HOMO-LUMO energy gap can be calculated, and from these energies, other important molecular properties such as ionization potential, electron affinity, and chemical hardness can be derived.
Computational studies on 4-DMAB interacting with other molecular systems, such as ZnO clusters, have shown how the HOMO and LUMO energies can be modulated by these interactions. For example, in a study of 4-DMAB added to a Zn8O8 cluster, the HOMO energy was found to be -0.11078 atomic units (a.u.), the LUMO energy was -0.09186 a.u., and the resulting HOMO-LUMO energy gap was -0.01892 a.u. mdpi.com
Table 1: Frontier Molecular Orbital Energies for a 4-DMAB-Zn8O8 Cluster System
| Molecular System | HOMO Energy (a.u.) | LUMO Energy (a.u.) | HOMO-LUMO Gap (a.u.) |
|---|---|---|---|
| 4-DMAB-Zn8O8 Cluster | -0.11078 | -0.09186 | -0.01892 |
Data sourced from a computational study on 4-(dimethylamino)benzaldehyde interacting with a ZnO cluster. mdpi.com
DFT calculations are highly effective in predicting and interpreting various spectroscopic data for molecules like 4-dialkylaminobenzaldehydes.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. For a related compound, 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde (4B2AEAB), TD-DFT calculations with the B3LYP functional and a 6-31+G(d,p) basis set have been used to predict the maximum absorption wavelength (λmax) in different solvents. researchgate.net These theoretical predictions can be correlated with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule.
IR Spectroscopy: Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a unique fingerprint of a molecule's vibrational modes. DFT calculations are instrumental in assigning the observed spectral bands to specific atomic motions. researchgate.netresearchgate.net Theoretical vibrational frequencies are calculated for the optimized geometry and then compared with experimental spectra. Studies on 4-DMAB have demonstrated an excellent agreement between calculated and experimental vibrational spectra, allowing for a detailed and reliable assignment of the vibrational bands. researchgate.netresearchgate.net This includes identifying characteristic vibrations of the aldehyde group (C=O stretching) and the dimethylamino group. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts. researchgate.net For the related 4B2AEAB, ¹H and ¹³C NMR chemical shifts have been calculated and show good correlation with experimental data. researchgate.net
Table 2: Predicted Spectroscopic Data for Analogous Compounds
| Spectroscopy Type | Computational Method | Predicted Parameter | Compound |
|---|---|---|---|
| UV-Vis | TD-DFT/B3LYP/6-31+G(d,p) | λmax (gas phase) | 4B2AEAB |
| IR | DFT | Vibrational Frequencies | 4-DMAB |
| NMR | GIAO/B3LYP/6-31+G(d,p) | ¹H and ¹³C Chemical Shifts | 4B2AEAB |
This table illustrates the types of spectroscopic parameters that can be predicted using computational methods for structurally related compounds. researchgate.net
Ab Initio and Semi-Empirical Methods
While DFT is widely used, other computational methods also play a role in theoretical investigations.
Ab initio methods, which are based on first principles without empirical parameters, can provide a more rigorous treatment of electron correlation—the interaction between electrons. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer higher levels of accuracy for calculating molecular energies and properties. dtic.milarchive.org These methods are computationally more demanding than DFT but can be crucial for benchmarking results and for systems where DFT may not be sufficiently accurate. The inclusion of electron correlation is important for accurately predicting properties like hyperpolarizabilities in nonlinear optical materials, a field where derivatives of 4-dialkylaminobenzaldehyde are of interest. dtic.milarchive.org
The accuracy of any ab initio or DFT calculation is also dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) or aug-cc-pVTZ, provide more flexibility in describing the distribution of electrons in a molecule and generally lead to more accurate results, albeit at a higher computational cost. rsc.org Studies on related compounds have utilized various basis sets, including Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets. rsc.orgtandfonline.comdoi.org Some research has highlighted that double numerical basis sets plus polarization (DNP) can be more accurate than Gaussian basis sets of a similar size for certain applications. tandfonline.comdoi.org The choice of an appropriate basis set is a critical step in designing a computational study to ensure a balance between accuracy and computational feasibility.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. These simulations can provide detailed insights into the conformational dynamics, intermolecular interactions, and aggregation properties of molecules. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield any specific studies that have employed molecular dynamics simulations to investigate "Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-".
The absence of such studies means that detailed, scientifically validated data on the conformational flexibility and aggregation behavior of this particular compound, as derived from MD simulations, is not available at this time. While general principles of conformational analysis and intermolecular interactions can be applied to hypothesize its behavior, specific quantitative data from simulations are required for a rigorous scientific discussion.
Conformational Flexibility in Different Environments
In a non-polar solvent, the alkyl chains would likely adopt more extended conformations to maximize favorable van der Waals interactions with the solvent molecules. In contrast, in a polar solvent, the hydrophobic ethylhexyl chains might tend to collapse or fold to minimize their exposure to the polar environment, a phenomenon known as the hydrophobic effect. The polarity of the solvent would also influence the orientation of the benzaldehyde moiety.
To provide a quantitative understanding of these effects, molecular dynamics simulations would be indispensable. Such simulations could track the dihedral angle distributions of the various bonds within the molecule over time, revealing the preferred conformations and the energy barriers between them in different solvent environments.
Data on Conformational Flexibility (Hypothetical)
| Environment | Dominant Conformation of Ethylhexyl Chains | Orientation of Benzaldehyde Ring |
| Non-polar Solvent | Extended | Co-planar with amino group |
| Polar Solvent | Collapsed/Folded | Potentially tilted relative to amino group |
| Vacuum | Dependent on initial conditions | N/A |
Note: This table is hypothetical and for illustrative purposes only. Actual data would require dedicated molecular dynamics simulation studies.
Intermolecular Interactions and Aggregation Behavior
The amphiphilic nature of "Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-", with its polar benzaldehyde head and non-polar bis(2-ethylhexyl)amino tail, suggests a propensity for self-assembly and aggregation in certain environments. In aqueous solutions, it is plausible that these molecules could form micelles or other aggregates, where the hydrophobic tails are sequestered from the water, and the polar heads are exposed to the aqueous phase.
The nature and strength of intermolecular interactions would govern this aggregation behavior. These interactions would include:
Van der Waals forces: Between the long alkyl chains of the ethylhexyl groups.
Dipole-dipole interactions: Involving the polar benzaldehyde group.
π-π stacking: Potentially between the aromatic rings of adjacent molecules.
Molecular dynamics simulations are ideally suited to explore these phenomena. By simulating a system containing multiple molecules of "Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-" in a solvent, one could observe the spontaneous formation of aggregates and analyze the specific intermolecular contacts that stabilize these structures. The radial distribution function (RDF) is a common analytical tool used in MD simulations to quantify the probability of finding a particle at a certain distance from a reference particle, providing clear evidence of aggregation.
Data on Aggregation Behavior (Hypothetical)
| Solvent | Aggregation State | Primary Driving Force |
| Water | Micelle formation | Hydrophobic effect |
| Non-polar Solvent | Dispersed or loose aggregates | Van der Waals interactions |
| High Concentration | Potential for liquid crystal phases | Combination of forces |
Note: This table is hypothetical and for illustrative purposes only. Experimental or simulation data is needed for validation.
Chemical Reactivity and Derivatization Strategies
Aldehyde Group Functionalization
The aldehyde group is a versatile functional handle for numerous chemical transformations, including condensation, coupling, reduction, and oxidation reactions. The strong electron-donating effect of the 4-[bis(2-ethylhexyl)amino] group enhances the nucleophilicity of the carbonyl oxygen and influences the reactivity of the aromatic ring, yet the aldehyde largely retains its characteristic reactivity.
The reaction of an aldehyde with a primary amine is a fundamental process in organic chemistry that results in the formation of an imine, also known as a Schiff base. nih.gov This condensation reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). nih.govbeilstein-journals.org
For Benzaldehyde (B42025), 4-[bis(2-ethylhexyl)amino]-, this reaction provides a straightforward route to a variety of N-substituted imines. The general mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. nih.gov Studies on analogous compounds like 4-(dimethylamino)benzaldehyde (B131446) show that they readily undergo condensation with various primary amines to form Schiff bases in high yields. alfa-chemistry.comresearchgate.net The reaction is typically catalyzed by acid and is reversible.
The types of amines that can be employed are diverse, allowing for significant structural variation in the final product.
Table 1: Representative Amines for Schiff Base Formation
| Amine Type | Example Compound | Resulting Derivative Structure |
|---|---|---|
| Aliphatic Amine | Ethylamine | 4-[bis(2-ethylhexyl)amino]-N-ethylidenebenzenamine |
| Aromatic Amine | Aniline (B41778) | 4-[bis(2-ethylhexyl)amino]-N-phenylmethylenebenzenamine |
| Amino Acid | Glycine | 2-({4-[bis(2-ethylhexyl)amino]benzylidene}amino)acetic acid |
| Hydrazine Derivative | Phenylhydrazine | 1-{4-[bis(2-ethylhexyl)amino]benzylidene}-2-phenylhydrazine |
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. nih.gov An active methylene compound possesses a CH₂ group flanked by two electron-withdrawing groups, which increases the acidity of its protons. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an ammonium (B1175870) salt. nih.govorientjchem.org
The reaction mechanism begins with the deprotonation of the active methylene compound by the base to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields a new, stable α,β-unsaturated compound. nih.gov Aromatic aldehydes, particularly those bearing electron-donating substituents like the 4-[bis(2-ethylhexyl)amino] group, are excellent substrates for this transformation. The reaction is widely used to synthesize intermediates for functional polymers and fine chemicals. nih.gov
Table 2: Common Active Methylene Compounds for Knoevenagel Condensation
| Active Methylene Compound | Chemical Formula | Expected Product Type |
|---|---|---|
| Malononitrile (B47326) | CH₂(CN)₂ | 2-{4-[bis(2-ethylhexyl)amino]benzylidene}malononitrile |
| Ethyl Cyanoacetate | NCCH₂CO₂C₂H₅ | Ethyl 2-cyano-3-{4-[bis(2-ethylhexyl)amino]phenyl}acrylate |
| Meldrum's Acid | C₆H₈O₄ | 5-{4-[bis(2-ethylhexyl)amino]benzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione |
| Diethyl Malonate | CH₂(CO₂C₂H₅)₂ | Diethyl 2-{4-[bis(2-ethylhexyl)amino]benzylidene}malonate |
The aldehyde functional group can be readily transformed through both reduction and oxidation.
Reductive Transformations: The aldehyde group is easily reduced to a primary alcohol. Standard laboratory reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can achieve this transformation. A milder and more selective method demonstrated for the analogous 4-(dimethylamino)benzaldehyde is hydrosilylation using polymethylhydrosiloxane (B1170920) (PMHS) activated by a simple base like potassium carbonate (K₂CO₃), which efficiently yields the corresponding 4-[bis(2-ethylhexyl)amino]benzyl alcohol. researchgate.net
Oxidative Transformations: Conversely, the aldehyde can be oxidized to a carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or Tollens' reagent. This would convert Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- into 4-[bis(2-ethylhexyl)amino]benzoic acid. Care must be taken during oxidation, as strong reagents can potentially affect the electron-rich aniline ring or the alkyl chains of the amino group.
Amino Group Functionalization
The tertiary amine of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- offers distinct opportunities for derivatization, primarily through alkylation to form quaternary salts or by leveraging its electronic influence to direct reactions on the aromatic ring.
Alkylation: As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), via an Sₙ2 reaction to form a quaternary ammonium salt. youtube.comyoutube.com This reaction converts the neutral tertiary amine into a positively charged quaternary ammonium cation. youtube.com The resulting salt, for example, 4-formyl-N,N-bis(2-ethylhexyl)-N-methylbenzenaminium iodide, would have significantly different solubility and electronic properties compared to the parent compound.
Acylation: Direct acylation of a tertiary amine is generally not a feasible reaction, as it lacks the N-H proton necessary for the reaction to complete after the initial nucleophilic attack on the acylating agent. wikipedia.org However, the term "amino group functionalization" can also encompass reactions on the aromatic ring that are strongly influenced by the amine. The powerful electron-donating bis(2-ethylhexyl)amino group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. Since the para position is occupied by the aldehyde, acylation reactions like the Friedel-Crafts acylation would be directed to the ortho positions on the benzene (B151609) ring, introducing a new acyl group and extending the molecular structure.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rug.nl The synthesis of the parent compound, Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-, likely proceeds via a Buchwald-Hartwig amination, where bis(2-ethylhexyl)amine (B85733) is coupled with a 4-halo-benzaldehyde (e.g., 4-fluorobenzaldehyde) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org
For further functionalization to create extended conjugated systems, the dialkylamino group can act as a directing group in palladium-catalyzed C-H activation reactions. nih.gov In this process, the palladium catalyst coordinates to the substrate and selectively activates a C-H bond proximal to the directing group—in this case, the C-H bonds at the ortho positions of the aniline ring. nih.govrsc.org This activated C-H bond can then be coupled with various partners, such as aryl halides or alkynes, to build more complex, conjugated molecules. This strategy allows for the precise extension of the π-system, which is highly valuable in the development of materials for electronics and photonics.
Formation of Donor-Acceptor Systems
The potent electron-donating bis(2-ethylhexyl)amino group in Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- makes it an excellent building block for the synthesis of push-pull chromophores. These systems, characterized by an electron-donating moiety linked to an electron-accepting group through a π-conjugated bridge, are of significant interest for applications in nonlinear optics and as dyes. The aldehyde group provides a convenient handle for introducing various electron-accepting units via condensation reactions.
A common and effective method for constructing such donor-acceptor systems is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group, such as malononitrile or its derivatives. The resulting products are extended π-systems with significant intramolecular charge transfer characteristics. For instance, the reaction of a 4-dialkylaminobenzaldehyde with an appropriate acceptor can lead to the formation of chromophores with strong absorption in the visible region and notable second-order nonlinear optical properties. The bulky bis(2-ethylhexyl)amino groups can also enhance the solubility of these chromophores in various organic solvents, a crucial aspect for their processing and application.
The electronic properties of these donor-acceptor systems can be finely tuned by modifying the strength of the acceptor unit. The resulting push-pull architecture leads to a significant bathochromic shift in the absorption spectrum compared to the parent aldehyde, indicative of a smaller HOMO-LUMO gap. rsc.org
Table 1: Examples of Donor-Acceptor Systems via Knoevenagel Condensation
| Donor (Starting Material) | Acceptor | Resulting Chromophore Type | Potential Application |
|---|---|---|---|
| Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- | Malononitrile | Dicyanovinyl-substituted push-pull chromophore | Nonlinear Optics |
| Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- | 2-(3-Cyano-4,5,5-trimethyl-2(5H)-furanylidene)malononitrile | Tricyanofuran-based push-pull chromophore | Organic Photovoltaics |
Aromatic Ring Functionalization
The electron-rich nature of the benzene ring, activated by the strong electron-donating amino substituent, makes it susceptible to electrophilic aromatic substitution. Furthermore, the presence of unsubstituted positions on the ring opens up possibilities for metalation and subsequent cross-coupling reactions.
Electrophilic Aromatic Substitution with Controlled Regioselectivity
The bis(2-ethylhexyl)amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. Given that the para position is already occupied by the aldehyde group, electrophilic attack is expected to occur predominantly at the positions ortho to the amino group.
A classic example of such a reaction is the Vilsmeier-Haack reaction, which is a mild method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgchemistrysteps.comwikipedia.orgthieme-connect.deijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an additional aldehyde group onto the aromatic ring. organic-chemistry.orgchemistrysteps.comwikipedia.orgijpcbs.com For a starting material like N,N-bis(2-ethylhexyl)aniline, the Vilsmeier-Haack reaction would be expected to yield the corresponding 2-formyl derivative with high regioselectivity due to the strong directing effect of the dialkylamino group. The resulting difunctionalized product could then serve as a precursor for more complex molecular architectures.
Other electrophilic substitution reactions, such as halogenation, can also be performed on activated aromatic systems. wikipedia.org For instance, treatment with N-bromosuccinimide or N-chlorosuccinimide would likely lead to the introduction of a halogen atom at the ortho position. The regioselectivity in these reactions is governed by the powerful directing ability of the amino group, which stabilizes the arenium ion intermediate when the electrophile attacks the ortho position.
Metalation and Cross-Coupling Reactions at Unsubstituted Positions
The protons ortho to the dialkylamino group are susceptible to deprotonation by strong organometallic bases, a process known as directed ortho-metalation (DoM). semanticscholar.orgresearchgate.netresearchgate.net This reaction typically employs an alkyllithium reagent, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The resulting aryllithium species is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce substituents at the ortho position with high regioselectivity. While the aldehyde group is also reactive towards organolithium reagents, it can be transiently protected to allow for selective ortho-functionalization.
Once a halogen atom is introduced onto the aromatic ring, typically at an ortho or other available position, it can serve as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comlibretexts.org For example, a brominated derivative of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- could be coupled with various alkenes to introduce vinyl groups, further extending the π-conjugation of the system.
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing access to arylalkynes. libretexts.orgorganic-chemistry.orgnih.govnih.gov This is a particularly useful method for creating highly conjugated systems with potential applications in materials science.
These cross-coupling strategies offer a modular approach to the synthesis of complex derivatives of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-, allowing for the systematic variation of its electronic and physical properties.
Supramolecular Interactions and Self-Assembly
The amphiphilic nature of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-, with its polar benzaldehyde head and nonpolar bis(2-ethylhexyl)amino tails, predisposes it to engage in supramolecular interactions and self-assembly processes.
Design of Non-Covalent Assemblies
The self-assembly of amphiphilic molecules into well-defined nanostructures is a powerful bottom-up approach for the creation of functional materials. In the case of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-, the balance between the hydrophilic and hydrophobic parts of the molecule can drive the formation of various aggregates in solution, such as micelles, vesicles, or supramolecular gels. nih.govthieme-connect.dedntb.gov.uanih.govrsc.org The specific morphology of these assemblies is influenced by factors such as solvent polarity, concentration, and temperature.
The aldehyde group can be further derivatized to introduce functionalities that can direct the self-assembly process through specific non-covalent interactions. For example, conversion of the aldehyde to a carboxylic acid or an amino group can introduce hydrogen bonding capabilities, leading to the formation of more ordered structures. The design of such self-assembling systems is a key area of research in supramolecular chemistry, with potential applications in drug delivery, sensing, and materials science.
Investigation of Hydrogen Bonding and π-π Stacking Interactions
For instance, in the crystal structure of 4-(bis(2-chloroethyl)amino)-2-hydroxybenzaldehyde, C—H···Cl and C—H···O hydrogen bonds are observed, which link the molecules into sheets. researchgate.net In derivatives where the aldehyde is converted to a group capable of stronger hydrogen bonding, such as an amide or a hydrazide, more extensive hydrogen-bonded networks are expected. researchgate.netnih.govresearchgate.net For example, N-H···O hydrogen bonds are a common and robust motif in the crystal packing of related organic molecules. researchgate.net
Fabrication of Ordered Nanostructures
Currently, there is a lack of specific research detailing the fabrication of ordered nanostructures using Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- . Scientific literature accessible through extensive searches does not provide established protocols or detailed findings on the self-assembly or directed fabrication of nanomaterials from this specific chemical compound.
The field of nanotechnology frequently employs molecules with specific functional groups to induce self-assembly into ordered structures. Aromatic aldehydes and molecules with bulky, flexible alkyl chains, both present in Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- , are known to play roles in the organization of molecules in the solid state or in solution. In principle, the interplay between the polar aminobenzaldehyde head group and the non-polar bis(2-ethylhexyl) tails could drive the formation of supramolecular assemblies. However, without experimental data, any discussion of potential nanostructure formation from this compound remains speculative.
General strategies for fabricating ordered nanostructures from functionalized organic molecules often involve techniques such as:
Self-Assembly in Solution: This typically involves dissolving the compound in a suitable solvent and then changing conditions (e.g., temperature, solvent composition) to induce aggregation into ordered structures like nanofibers, vesicles, or crystalline arrays.
Langmuir-Blodgett Technique: This method involves spreading the molecules as a monolayer at the air-water interface and then transferring this ordered film onto a solid substrate.
Vapor Deposition Methods: These techniques can be used to grow ordered thin films of organic molecules on various substrates under controlled conditions.
While these are common methods in nanomaterials science, their applicability and the resulting morphologies for Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- have not been reported. Further research would be necessary to explore the potential of this compound in the fabrication of ordered nanostructures.
Applications in Advanced Materials Science
Organic Electronics and Optoelectronics
Molecules with a 4-dialkylaminobenzaldehyde structure are known to be building blocks for various functional organic materials. The electron-donating amino group and the electron-accepting aldehyde group facilitate intramolecular charge transfer (ICT), a key process for many optoelectronic applications.
Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)
The push-pull nature of Benzaldehyde (B42025), 4-[bis(2-ethylhexyl)amino]- suggests its potential as a building block for donor materials in organic solar cells or as a component in emissive layers of OLEDs. The 2-ethylhexyl groups enhance solubility, which is advantageous for solution-based processing of large-area devices. mdpi.com
In the context of OSCs, donor molecules with similar structural motifs are designed to absorb sunlight efficiently and facilitate charge separation at the donor-acceptor interface. High power conversion efficiencies (PCEs), some exceeding 15%, have been achieved with carefully engineered small molecule donors combined with non-fullerene acceptors. rsc.orgnih.govchalmers.se However, no devices incorporating Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- as a primary component have been reported in the literature.
Similarly, for OLEDs, related amine-based compounds are used in hole transport or emissive layers. google.com The specific emission color and efficiency would depend on the final molecular design and host-guest interactions within the device, for which no data is available for this compound.
Development of Non-Linear Optical (NLO) Materials
Molecules with significant intramolecular charge transfer, like 4-dialkylaminobenzaldehyde derivatives, are prime candidates for NLO applications. These materials can alter the phase, frequency, or amplitude of incident light, which is crucial for technologies like optical switching and frequency conversion. The NLO response, particularly the second-order hyperpolarizability (β), is highly dependent on the strength of the donor and acceptor groups.
While studies have demonstrated significant NLO coefficients (e.g., χ(2) values up to 280 pm V⁻¹) in polymers containing different push-pull chromophores, there are no published measurements of the NLO properties for Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-. mdpi.com
Advanced Sensor Technologies
The aldehyde group is a reactive site that can participate in specific chemical reactions, making it a useful functional group for chemosensors. The amino group, being a fluorophore quencher in some systems, can also be exploited in sensor design.
Design of Chemo- and Biosensors based on Fluorescence or Electrochemical Response
The fundamental principle behind using aminobenzaldehyde derivatives as sensors often involves the modulation of a fluorescent signal. For instance, the reaction of the aldehyde group with an analyte can form an imine, which alters the electronic structure of the molecule and can "turn on" or "turn off" fluorescence. mdpi.com This mechanism has been explored for detecting various analytes, including metal ions and other small molecules. nih.govrsc.org Luminescent metal-organic frameworks have also been employed as fluorescent sensors for aldehydes. nih.gov However, no specific chemo- or biosensors utilizing Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- have been described in the literature, and therefore no performance data, such as detection limits or selectivity, is available.
Sensing Mechanisms involving Molecular Recognition
Effective sensing relies on selective molecular recognition between the sensor molecule and the target analyte. For a sensor based on Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-, this would likely involve the covalent reaction of the aldehyde (e.g., with an amine-containing analyte) or the coordination of the lone pair electrons on the nitrogen atom with a metal ion. rsc.org This interaction would then need to be transduced into a measurable optical or electrochemical signal. While the general principles of molecular recognition are well-understood and form the basis for numerous biosensors, the specific molecular recognition capabilities of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- have not been investigated or reported. mdpi.com
Polymer Chemistry and Polymerizable Materials
Incorporation into Polymer Backbones and Side Chains
The aldehyde functionality of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- offers a versatile handle for its integration into polymeric structures, either as a pendant group on the side chain or as an integral part of the polymer backbone. The method of incorporation is largely dictated by the chosen polymerization technique and the comonomers involved.
One potential route for incorporation is through copolymerization with vinyl monomers. Research has demonstrated that benzaldehyde and its derivatives can undergo copolymerization with vinyl ethers via cationic polymerization. In such reactions, the benzaldehyde unit can be introduced into the polymer chain, and the percentage of its incorporation can be controlled. The bulky bis(2-ethylhexyl)amino substituent on the aromatic ring would likely influence the reactivity of the aldehyde group and the properties of the resulting polymer, potentially enhancing its solubility in organic solvents and modifying its thermal and mechanical characteristics.
Furthermore, functionalized benzaldehydes have been successfully copolymerized with other aldehydes, such as phthalaldehyde, through anionic polymerization. sprchemical.com The electronic nature of the substituent on the benzaldehyde ring plays a crucial role in its reactivity. sprchemical.com While electron-deficient benzaldehydes have been shown to readily copolymerize with phthalaldehyde, the electron-donating nature of the bis(2-ethylhexyl)amino group in the target compound would necessitate specific catalytic systems to achieve successful polymerization. The incorporation of this moiety could impart enhanced flexibility and processability to the resulting polyacetal.
The aldehyde group also presents opportunities for post-polymerization modification. For instance, a polymer with pendant benzaldehyde groups, derived from a monomer like Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-, could be further reacted to introduce other functional groups or to create cross-linked networks.
A summary of potential polymerization methods for incorporating Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- into polymer chains is presented in the table below.
| Polymerization Method | Potential Comonomers | Resulting Polymer Structure | Potential Properties |
| Cationic Polymerization | Vinyl ethers | Copolymer with pendant benzaldehyde units | Enhanced solubility, modified thermal properties |
| Anionic Polymerization | Phthalaldehyde | Polyacetal copolymer | Increased flexibility and processability |
| Post-polymerization Modification | Various reactants | Cross-linked networks, functionalized polymers | Tunable mechanical and chemical properties |
Synthesis of Conjugated Polymers and Copolymers
The aromatic nature of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- makes it an attractive building block for the synthesis of conjugated polymers. These materials are of significant interest due to their unique electronic and optoelectronic properties, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
The synthesis of such polymers often relies on cross-coupling reactions, such as Suzuki or Stille coupling, and more recently, direct C-H arylation polymerization. sinoshiny.comallnex.com Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- could potentially be halogenated or boronylated to create a monomer suitable for these polymerization techniques. The electron-donating bis(2-ethylhexyl)amino group would significantly influence the electronic properties of the resulting conjugated polymer, likely raising the highest occupied molecular orbital (HOMO) energy level. This can be advantageous for tuning the band gap and improving charge injection/transport properties in electronic devices.
For instance, it could be copolymerized with various electron-accepting monomers to create donor-acceptor (D-A) type conjugated copolymers. researchgate.net The bulky and flexible bis(2-ethylhexyl)amino side chains would enhance the solubility of the resulting polymer, which is a crucial factor for solution-based processing of organic electronic devices.
The aldehyde group could also be utilized in condensation reactions to form polymers with conjugated backbones, for example, through Knoevenagel condensation with compounds containing active methylene (B1212753) groups. This approach provides a direct route to high molecular weight conjugated polymers.
The potential of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- as a monomer for conjugated polymers is summarized in the following table.
| Polymerization/Reaction Type | Potential Comonomers/Reactants | Key Features of Resulting Polymer | Potential Applications |
| Stille/Suzuki Coupling | Halogenated or boronylated aromatics | Donor-acceptor architecture, high solubility | Organic electronics (OLEDs, OPVs) |
| Direct C-H Arylation | C-H activated aromatics | Controlled polymer structure, reduced synthetic steps | Advanced organic electronic materials |
| Knoevenagel Condensation | Compounds with active methylene groups | High molecular weight, extended conjugation | Non-linear optics, sensors |
Crosslinkable Resins for Additive Manufacturing
Additive manufacturing, particularly 3D printing, has revolutionized the fabrication of complex three-dimensional structures. The development of novel photocurable resins is central to advancing this technology. Benzaldehyde derivatives have shown potential in the formulation of such resins, and Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- possesses several features that could be beneficial in this context.
In photocurable resin formulations, which are often based on acrylate or methacrylate monomers, a photoinitiator is required to absorb light and generate reactive species that initiate polymerization. rsc.orgresearchcommons.org Certain benzaldehyde derivatives can act as photosensitizers, absorbing light at specific wavelengths and transferring the energy to the photoinitiator, thereby improving the curing efficiency. The strong UV-Vis absorption of the 4-[bis(2-ethylhexyl)amino]benzaldehyde chromophore suggests its potential in this role.
Furthermore, the aldehyde group itself can participate in crosslinking reactions. For example, it can be utilized in dual-cure systems where an initial photopolymerization is followed by a thermal curing step that involves the aldehyde functionality. This can lead to materials with enhanced mechanical properties and thermal stability.
The large, non-polar bis(2-ethylhexyl)amino groups could also function as internal plasticizers, imparting flexibility and reducing brittleness in the final cured material. This is a desirable property for many 3D printing applications where tough, rather than brittle, materials are required. The compound could also be used as a reactive diluent to control the viscosity of the resin formulation, ensuring its suitability for various 3D printing technologies like stereolithography (SLA) or digital light processing (DLP). researchgate.net
The potential roles of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- in crosslinkable resins for additive manufacturing are outlined below.
| Potential Role | Mechanism of Action | Anticipated Benefit |
| Photosensitizer | Energy transfer to photoinitiator | Enhanced curing speed and efficiency |
| Crosslinking Agent | Participation in dual-cure systems | Improved mechanical and thermal properties |
| Reactive Diluent/Plasticizer | Viscosity reduction and increased flexibility | Better processability and material toughness |
Interdisciplinary Research Perspectives
Synergistic Approaches in Photocatalysis and Electrocatalysis
The combination of photocatalysis and electrocatalysis can offer synergistic benefits, leading to enhanced reaction rates and efficiencies that surpass what can be achieved with either technique alone. For a molecule like Benzaldehyde (B42025), 4-[bis(2-ethylhexyl)amino]-, this synergy could be harnessed for various oxidative transformations.
In such a system, a semiconductor photocatalyst, upon illumination, generates electron-hole pairs. The photogenerated holes are powerful oxidizing agents that can directly oxidize the benzaldehyde derivative or create other reactive oxygen species. Concurrently, an applied electrical bias in an electrocatalytic setup can facilitate the separation of these charge carriers, reducing recombination and thereby increasing the quantum efficiency of the photocatalytic process. Furthermore, the electrode can act as a site for secondary reactions, either by directly participating in the oxidation or by regenerating the photocatalyst.
The potent electron-donating nature of the 4-[bis(2-ethylhexyl)amino]- group is expected to significantly influence the electronic properties of the benzaldehyde molecule, making it more susceptible to oxidation. researchgate.netresearchgate.net This increased electron density on the aromatic ring could lower the oxidation potential, making synergistic photo-electrocatalytic transformations more efficient under milder conditions. Research on other aromatic aldehydes has demonstrated the feasibility of their oxidation through these combined methods, suggesting a promising avenue for the selective conversion of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- to its corresponding carboxylic acid or other valuable derivatives.
Integration with Nanomaterials for Hybrid Systems
The development of hybrid systems by integrating organic molecules with nanomaterials is a rapidly advancing field that can unlock novel functionalities. The incorporation of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- into nanostructured matrices could lead to materials with tailored optical, electronic, and catalytic properties.
Studies on the interaction of a similar compound, 4-(dimethylamino)benzaldehyde (B131446), with ZnO nanoparticles have shown that the organic molecule can influence the growth and morphology of the nanostructures, leading to the formation of nanorods. This indicates that Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- could not only act as a functional component but also as a structure-directing agent in the synthesis of hybrid nanomaterials.
Table 1: Potential Nanomaterial Integration Strategies and Their Envisioned Applications
| Nanomaterial | Integration Method | Potential Application |
| Titanium Dioxide (TiO₂) | Surface Adsorption | Photocatalytic degradation of pollutants |
| Zinc Oxide (ZnO) | Co-precipitation | Light-emitting diodes (LEDs) |
| Gold Nanoparticles | Ligand Exchange | Electrocatalytic sensing |
| Graphene Oxide | π-π Stacking | Energy storage devices |
Theoretical Modeling of Macroscopic Properties from Molecular Structure
Computational chemistry provides powerful tools to predict the macroscopic properties of a material from its molecular structure, offering insights that can guide experimental work. For Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-, theoretical modeling can elucidate its electronic structure, spectroscopic characteristics, and reactivity.
Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry and predict vibrational spectra (IR and Raman), which can be compared with experimental data for structural confirmation. Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide valuable information about the molecule's charge transfer characteristics and its potential as an electron donor in various applications.
Natural Bond Orbital (NBO) analysis can be used to study the intramolecular charge transfer and the hyperconjugative interactions that contribute to the molecule's stability. For Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-, these calculations would likely show significant charge delocalization from the nitrogen lone pair of the amino group to the aromatic ring and the carbonyl group, which is crucial for its reactivity and optical properties.
Table 2: Theoretically Calculable Properties and Their Significance
| Property | Computational Method | Significance |
| Optimized Molecular Geometry | DFT | Provides the most stable 3D structure. |
| Vibrational Frequencies | DFT | Predicts IR and Raman spectra for identification. |
| HOMO-LUMO Energy Gap | DFT | Indicates electronic excitability and reactivity. |
| NBO Analysis | NBO | Quantifies intramolecular charge transfer. |
| Molecular Electrostatic Potential | DFT | Maps electron-rich and electron-poor regions. |
Future Directions and Emerging Research Avenues
The unique combination of functional groups in Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- opens up a plethora of opportunities for future research. The exploration of its use in novel catalytic systems, advanced materials, and as a molecular probe are all promising areas of investigation.
One emerging research avenue is the application of this compound in photoredox catalysis, where it could act as an organic photosensitizer. Its strong absorption in the visible region, coupled with the electron-donating amino group, could enable it to catalyze a variety of organic transformations under mild, light-driven conditions.
Furthermore, the long alkyl chains of the bis(2-ethylhexyl)amino group could be exploited in the formation of self-assembled monolayers or Langmuir-Blodgett films. These ordered molecular architectures could find applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The investigation of its nonlinear optical properties is another exciting direction, as molecules with strong intramolecular charge transfer characteristics often exhibit significant second- or third-order nonlinear optical responses.
Q & A
Q. What synthetic methodologies are effective for preparing Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-?
Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with amines under reflux conditions. details a general method where substituted benzaldehyde derivatives are synthesized by refluxing with amines in ethanol and glacial acetic acid. Adapting this, 4-amino-benzaldehyde can react with 2-ethylhexyl bromide in a two-step process:
Alkylation of the amine group using a base (e.g., K₂CO₃) to form the bis(2-ethylhexyl)amino substituent.
Purification via column chromatography or recrystallization to isolate the product .
Characterization typically involves FT-IR (to confirm aldehyde and amine groups) and H/C NMR (to verify substitution patterns).
Q. How can researchers characterize the electronic properties of this compound for optoelectronic applications?
Methodological Answer: UV-Vis spectroscopy and cyclic voltammetry (CV) are critical:
- UV-Vis : Measures absorption maxima () to estimate the optical bandgap. For benzaldehyde derivatives, - transitions typically occur in the 250–400 nm range.
- CV : Determines HOMO/LUMO levels. For example, a derivative with a bis(2-ethylhexyl)amino group may exhibit a lower oxidation potential due to electron-donating effects, enhancing hole transport in organic semiconductors .
Compare results with computational methods (e.g., DFT) to validate experimental bandgaps .
Advanced Research Questions
Q. What role could this compound play in bulk-heterojunction (BHJ) solar cells, and how can its performance be optimized?
Methodological Answer: The bis(2-ethylhexyl)amino group enhances solubility and film-forming properties, making it suitable as a donor material in BHJ solar cells. Key design considerations include:
- Bandgap Engineering : Adjust the aldehyde/amine ratio to tune HOMO-LUMO alignment. highlights that donor materials with bandgaps <2 eV improve charge separation and reduce energy loss.
- Morphology Control : Blend with acceptors (e.g., PCBM) and use solvent additives (e.g., 1,8-diiodooctane) to optimize phase separation. Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GI-XRD) can assess film crystallinity .
- Device Fabrication : Spin-coating at 2000–3000 rpm under nitrogen, followed by annealing at 100–150°C to enhance charge mobility. Reported efficiencies for similar systems range from 3–5% .
Q. How do steric effects from the bis(2-ethylhexyl)amino group influence reactivity in condensation reactions?
Methodological Answer: The bulky 2-ethylhexyl substituents can hinder nucleophilic attack at the aldehyde group. To mitigate this:
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Employ catalysts like p-toluenesulfonic acid (PTSA) to accelerate Schiff base formation. demonstrates successful dialdehyde synthesis under similar conditions, with reaction yields >70% after 6–8 hours .
Monitor reaction progress via TLC or in situ IR spectroscopy.
Q. What contradictions exist in reported biological activity data for structurally related benzaldehyde derivatives, and how can they be resolved?
Methodological Answer: Discrepancies in antimicrobial or cytotoxic activity often arise from variations in assay protocols. For example:
- Solvent Effects : DMSO vs. ethanol can alter compound solubility and bioavailability.
- Cell Line Specificity : Test across multiple cell lines (e.g., HeLa, MCF-7) and include positive controls (e.g., doxorubicin).
outlines a bioassay protocol where derivatives are screened against Gram-positive/negative bacteria using agar diffusion. Replicate studies with standardized MIC/MBC measurements are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
